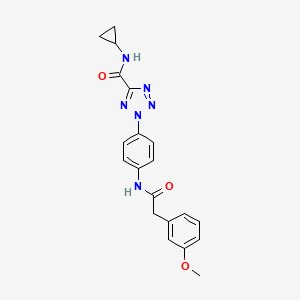
N-环丙基-2-(4-(2-(3-甲氧基苯基)乙酰胺基)苯基)-2H-四唑-5-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 某些1,3,5-三嗪,包括六甲基美拉明(HMM)和2-氨基-4-吗啉基-s-三嗪,已显示出抗肿瘤活性。 HMM在临床上用于治疗肺癌,而2-氨基-4-吗啉基-s-三嗪则针对卵巢癌 .
- 羟甲基五甲基美拉明(HMPMM)是HMM的羟基化代谢物,也具有抗肿瘤特性 .
- 其他具有类似结构的1,3,5-三嗪在人类癌症和鼠白血病细胞系中显示出抗肿瘤活性 .
- 一些1,3,5-三嗪表现出芳香化酶抑制活性。 这些化合物可能在激素相关疾病中发挥作用 .
抗肿瘤特性
芳香化酶抑制
铁载体介导的药物潜力
促肾上腺皮质激素释放因子1 (CRF1) 受体拮抗
锥虫抑制
白三烯C4 (LTC4) 拮抗
总之,N-环丙基-2-(4-(2-(3-甲氧基苯基)乙酰胺基)苯基)-2H-四唑-5-羧酰胺在从癌症治疗到受体拮抗的各个领域都具有前景。研究人员正在继续探索其潜在应用,使其成为进一步研究的一个有趣课题。 🌟
生物活性
N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide, with the CAS number 1396800-34-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics:
- Molecular Formula : C20H20N6O3
- Molecular Weight : 392.4 g/mol
The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the methoxyphenyl group is significant for enhancing its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the tetrazole moiety. The structure of N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide suggests it may exhibit similar properties.
-
Mechanism of Action :
- The tetrazole ring has been associated with the inhibition of cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- Compounds with similar structures have shown promising results against various cancer cell lines, indicating potential effectiveness in tumor inhibition.
-
Case Study :
- A related compound was tested against human cancer cell lines, demonstrating an IC50 value in the low micromolar range, suggesting significant cytotoxicity. The SAR indicated that modifications to the phenyl group could enhance activity further.
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have been explored, with some derivatives showing efficacy in seizure models.
- Research Findings :
- Compounds with methoxy substituents on aromatic rings have demonstrated enhanced anticonvulsant activity in animal models.
- The mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide:
| Structural Feature | Impact on Activity |
|---|---|
| Tetrazole Ring | Essential for anticancer activity |
| Methoxy Group | Increases lipophilicity and bioavailability |
| Cyclopropyl Group | Enhances binding affinity to target proteins |
属性
IUPAC Name |
N-cyclopropyl-2-[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-29-17-4-2-3-13(11-17)12-18(27)21-14-7-9-16(10-8-14)26-24-19(23-25-26)20(28)22-15-5-6-15/h2-4,7-11,15H,5-6,12H2,1H3,(H,21,27)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUCOLMBZNVHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














